
Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol)
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Overview
Description
Tricresyl phosphate (TCP) is a triester of phosphoric acid and cresol isomers (o-, m-, and p-cresol). It is synthesized from technical cresol, a mixture of isomers, resulting in a complex blend of mono-, di-, and tri-substituted cresyl phosphate isomers . The isomer composition determines TCP's properties and toxicity. For example, o-cresyl isomers (e.g., tri-o-cresyl phosphate, CAS 78-30-8) are neurotoxic, while m- and p-cresyl isomers (e.g., tri-p-cresyl phosphate, CAS 78-32-0) lack neurotoxic effects . TCP is widely used as a flame retardant, plasticizer in PVC, and hydraulic fluid additive due to its chemical stability and fire resistance .
Preparation Methods
Tricresyl phosphate can be synthesized through several methods. One common synthetic route involves the reaction of cresol (a mixture of ortho-, meta-, and para-isomers of methylphenol) with phosphorus oxychloride or phosphoric acid. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the esterification process . Industrial production methods often involve continuous processes to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Tricresyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In alkaline medium, it hydrolyzes to form cresol and dicresyl phosphate.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The compound can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Industrial Applications
1.1 Plasticizers and Flame Retardants
Tricresyl phosphate is extensively used as a plasticizer in the production of lacquers, varnishes, and vinyl plastics. Its ability to enhance flexibility and durability makes it valuable in the manufacturing of consumer goods and industrial products . Additionally, TCP serves as a flame retardant in various materials due to its thermal stability and effectiveness in reducing flammability .
1.2 Antiwear Additive in Lubricants
TCP is widely employed as an antiwear additive in lubricants and hydraulic fluids, particularly in aerospace propulsion systems. Its presence improves the performance and longevity of lubricants by reducing friction and wear on engine components . The compound's effectiveness in high-temperature environments makes it ideal for use in jet engine oils and hydraulic fluids .
Toxicological Research
2.1 Neurotoxicity Studies
Research has demonstrated that TCP, particularly the ortho-isomer, exhibits neurotoxic effects. Acute exposure can lead to symptoms such as nausea, vomiting, and neurological impairment . Long-term exposure is associated with organophosphate-induced delayed neuropathy (OPIDN), which can result in irreversible motor function loss . Toxicology studies have shown that TCP does not exhibit mutagenic properties but can cause significant histopathological changes in animal models at high exposure levels .
2.2 Case Studies on Human Exposure
Recent studies have identified TCP exposure among jet airplane passengers due to contamination from engine oils used in aircraft systems. A study reported that 50% of tested passengers had detectable levels of tri-o-cresyl phosphate in their blood after flights, although no acute symptoms were observed . This finding raises concerns about potential chronic health effects from low-level exposure.
Environmental Monitoring
3.1 Detection Methodologies
The detection of TCP in environmental samples has become critical due to its neurotoxic potential and prevalence in industrial applications. Traditional methods such as gas chromatography coupled with mass spectrometry are effective but expensive and complex . Recent research has focused on developing simpler detection methods using catalysts like Ruthenium (III) hydroxide and Iron (III) hydroxide to facilitate the hydrolysis of TCP under neutral conditions. These methods show promise for real-time monitoring of TCP levels in various environments .
3.2 Environmental Impact Assessments
TCP's widespread use raises concerns about its persistence in the environment and potential contamination of water sources. Studies have evaluated the risks associated with TCP production and use, emphasizing the need for stringent regulations to mitigate human health risks and environmental impacts .
Summary Table of Applications
Application Area | Description |
---|---|
Plasticizers | Enhances flexibility and durability in plastics and coatings |
Flame Retardants | Reduces flammability in various materials |
Antiwear Additives | Improves performance of lubricants in high-temperature applications |
Neurotoxicity Research | Investigates acute and chronic effects on human health |
Environmental Monitoring | Develops detection methods for monitoring TCP levels in air, water, and soil |
Mechanism of Action
The mechanism by which tricresyl phosphate exerts its effects involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in uncontrolled muscle spasms, paralysis, and potentially death . The compound’s molecular targets include the active site of acetylcholinesterase, where it forms a stable complex that prevents the enzyme from functioning properly.
Comparison with Similar Compounds
Toxicity Profiles
TCP’s toxicity is heavily influenced by its isomer composition. Key comparisons include:
- Neurotoxicity: o-Cresyl phosphate isomers inhibit acetylcholinesterase, causing organophosphate-induced delayed neuropathy (OPIDN), whereas m-/p-isomers are inert in this regard .
Environmental Behavior and Degradation
Degradation rates and pathways vary significantly among cresol isomers and related compounds:
- Biodegradation: p-Cresol degrades 18× faster than o-cresol under sulfate-reducing conditions, forming p-hydroxybenzoate as a metabolite. m-Cresol degradation is inhibited by phenol co-presence .
- Adsorption : Cyclodextrin-based hydrogels adsorb p-cresol preferentially (15.1 mg/g) due to structural compatibility, followed by m- and o-cresol .
Physicochemical Properties
Physical properties influence applications and environmental fate:
- Volatility : o-Cresol’s higher vapor pressure increases its environmental mobility compared to m- and p-isomers .
- Reactivity: m-Cresol’s reactivity drives its use in pyrethroid insecticides and phenolic resins, whereas p-cresol is preferred in antioxidants like BHT .
Key Differentiators of TCP
Neurotoxicity : Unique to o-cresyl-containing TCP, absent in m-/p-isomers or triphenyl phosphate .
Environmental Persistence : o-Cresol’s slow biodegradation increases TCP’s environmental burden compared to single-isomer cresol derivatives .
Flame Retardancy: TCP outperforms non-phosphated cresol derivatives due to phosphate ester functionality .
Biological Activity
Tricresyl phosphate (TCP) is an organophosphate compound formed from a mixture of cresol isomers: ortho-cresol, meta-cresol, and para-cresol. TCP is widely used in industrial applications, particularly as a plasticizer and flame retardant. However, its biological activity, particularly its neurotoxic effects, has raised concerns in various studies. This article reviews the biological activity of TCP, focusing on its neurotoxicity, mechanisms of action, and relevant case studies.
Chemical Composition and Isomeric Forms
TCP consists of three isomers:
- Tri-o-cresyl phosphate (TOCP)
- Tri-m-cresyl phosphate (TMCP)
- Tri-p-cresyl phosphate (TPCP)
The ortho-isomer (TOCP) is considered the most neurotoxic, primarily responsible for organophosphate-induced delayed neuropathy (OPIDN) . The toxicity of TCP is influenced by the proportion of these isomers present in the compound.
Mechanisms of Neurotoxicity
TCP exerts its biological effects through several mechanisms:
- Cholinesterase Inhibition : TCP inhibits acetylcholinesterase (AChE) and butyrylcholinesterase activities, leading to an accumulation of acetylcholine at synaptic junctions. Studies have shown that TCP can cause significant inhibition of AChE activity in various animal models .
- Neurotoxic Esterase (NTE) Activity : TCP inhibits NTE, an enzyme linked to the development of OPIDN. In experiments with laying hens, NTE activity was reduced by up to 80% following exposure to high doses of TOCP .
- Metabolism and Toxicokinetics : TCP is metabolized to neurotoxic metabolites such as saligenin cyclic o-tolyl phosphate. This metabolic pathway contributes to its neurotoxic effects .
Case Series on TCP-Induced Polyneuropathy
A notable case series from Dehgam, Gujarat, India, highlighted instances of polyneuropathy linked to TCP exposure among workers handling jet engine oils containing TCP. The study identified symptoms such as weakness and sensory disturbances, confirming TCP's role as a neurotoxin .
Experimental Studies
- In Vivo Studies : A comprehensive study assessed the biological potency of TCP using male Sprague Dawley rats. The rats were administered varying doses of TCP (0 to 995 mg/kg) over four consecutive days. Significant serum cholinesterase inhibition was observed at doses as low as 62 mg/kg .
- Comparative Neurotoxicity : Research comparing the neurotoxic effects of TCP in rats and hens demonstrated that TCP caused paralysis in chickens despite variable inhibition levels of cholinesterase activity across different strains .
Summary of Biological Effects
Q & A
Q. Basic: What analytical methods are recommended for determining the isomer composition of tricresyl phosphate (TCP) mixtures?
Answer:
TCP isomer analysis requires chromatographic and spectroscopic techniques due to structural similarities between o-, m-, and p-cresyl isomers. Gas chromatography-mass spectrometry (GC-MS) is commonly used to separate and quantify cresol derivatives after saponification . However, saponification (hydrolysis of TCP to cresols) cannot distinguish between mono-o-, di-o-, and tri-o-cresyl phosphate isomers, as it only identifies the total o-cresol content . Advanced methods like nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC) with chiral columns are necessary to resolve specific isomer configurations (e.g., tri-o-cresyl vs. di-o/mixed isomers) .
Key Data:
- Technical TCP historically contained ≤30% o-isomers, primarily mono- and di-o-cresyl phosphates .
- Commercial cresol mixtures used in TCP synthesis typically contain 25–40% o-cresol, leading to variable neurotoxic o-isomer content .
Q. Basic: How does the isomer composition of TCP influence its neurotoxic effects in experimental models?
Answer:
Neurotoxicity is driven by o-cresyl phosphate isomers, which inhibit acetylcholinesterase and induce delayed neuropathy. Mono-o- and di-o-isomers exhibit higher neurotoxic potency than tri-o-cresyl phosphate in avian models (e.g., chickens), with symptomatic differences in paralysis onset and histopathology . m- and p-isomers are non-neurotoxic, making their separation critical for toxicity studies .
Methodological Note:
- Use purified isomer standards to validate toxicity assays.
- In vitro models (e.g., chicken embryo neurons) are recommended for mechanistic studies .
Q. Basic: What challenges arise in synthesizing TCP with controlled isomer ratios?
Answer:
Synthesis challenges stem from cresol feedstock variability. Technical cresol is a mixture of o-, m-, and p-isomers, and their separation is labor-intensive due to similar boiling points (e.g., m- and p-cresol differ by <1°C) . Alkali fusion of toluenesulfonic acid derivatives yields cresol isomers, but isolating m- and p-isomers requires specialized distillation or crystallization .
Key Data:
Q. Advanced: How can researchers resolve discrepancies in neurotoxicity data between studies using TCP mixtures?
Answer:
Discrepancies often arise from undocumented isomer ratios in test substances. For example, early studies labeled TCP as "tri-o-cresyl phosphate" without verifying purity, potentially including mono-/di-o-isomers . To address this:
Characterize Test Substances: Use GC-MS or NMR to quantify o-, m-, and p-isomer ratios .
Cross-Validate Models: Compare avian (in vivo) and human neuronal (in vitro) responses to isolate isomer-specific effects .
Meta-Analysis: Re-evaluate historical data using modern isomer-separation techniques .
Case Study:
Henschler (1958) demonstrated neurotoxic variability in TCP batches with differing o-isomer content, highlighting the need for rigorous compositional analysis .
Q. Advanced: What methodological approaches enable isolation of specific TCP isomers for structure-activity studies?
Answer:
Fractional Crystallization: Separate cresol isomers from sulfonated precursors before esterification .
Preparative HPLC: Use chiral stationary phases to resolve TCP isomers post-synthesis .
Stereoselective Synthesis: Optimize reaction conditions (e.g., temperature, catalysts) to favor specific cresyl-phosphoric acid couplings .
Limitations:
- Tri-o-cresyl phosphate (CAS 78-30-8) is rarely pure in commercial TCP; most batches contain mixed o-isomers .
Q. Advanced: What are best practices for documenting isomer composition in experimental TCP studies?
Answer:
Quantitative Reporting: Provide CAS numbers for individual isomers (e.g., tri-o-cresyl phosphate: 78-30-8; tri-m-cresyl phosphate: 563-04-2) .
Analytical Metadata: Specify methods (e.g., GC-MS conditions, saponification protocols) and detection limits .
Batch Variability: Disclose cresol feedstock sources and synthesis protocols to account for o-isomer variability .
Example Template:
Isomer | CAS Number | Concentration (wt%) | Method |
---|---|---|---|
Tri-o-cresyl phosphate | 78-30-8 | 2.5% | GC-MS (LOD: 0.1%) |
Properties
CAS No. |
1330-78-5 |
---|---|
Molecular Formula |
C63H63O12P3 |
Molecular Weight |
1105.1 g/mol |
IUPAC Name |
tris(2-methylphenyl) phosphate;tris(3-methylphenyl) phosphate;tris(4-methylphenyl) phosphate |
InChI |
InChI=1S/3C21H21O4P/c1-16-4-10-19(11-5-16)23-26(22,24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21;1-16-7-4-10-19(13-16)23-26(22,24-20-11-5-8-17(2)14-20)25-21-12-6-9-18(3)15-21;1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h3*4-15H,1-3H3 |
InChI Key |
IUJIYUAKFBGBCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
Synonyms |
Phosphoric Acid Tris(methylphenyl) Ester; Phosphoric Acid Tritolyl Ester; Celluflex 179C; Cresyl Phosphate; Disflamoll TKP; Durad 124; Durad 125; Durad TCP; Fyrquel 150; Imol S 140; Kronitex; Kronitex R; Kronitex TCP; Lindol; Lindol XP Plus; Nissan U |
Origin of Product |
United States |
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